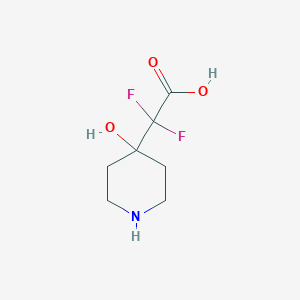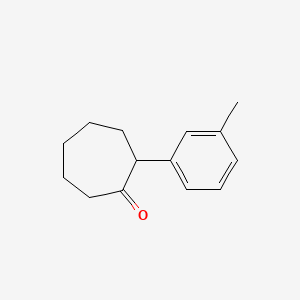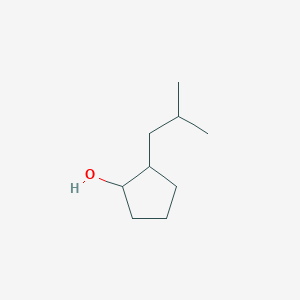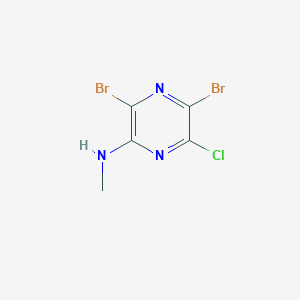
3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine: is a heterocyclic compound with the following chemical formula:
C5H4Br2ClN3
. It belongs to the pyrazine family and contains both bromine and chlorine substituents on the pyrazine ring. The compound’s molecular weight is approximately 301.37 g/mol .Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of 3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine involves several steps. One common approach is the reaction of 6-chloropyrazine with N-methylamine, followed by bromination at positions 3 and 5. The detailed synthetic route would include specific reagents, solvents, and reaction conditions.
Industrial Production:: Industrial production methods for this compound may vary depending on the manufacturer. it typically involves large-scale synthesis using optimized conditions to achieve high yields.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different derivatives of the compound.
Substitution: The halogen atoms (bromine and chlorine) make it susceptible to substitution reactions.
Bromine: Used for bromination reactions.
Chlorine: Used for chlorination reactions.
Reduction agents: Such as hydrogen gas (H₂) or metal hydrides (e.g., LiAlH₄).
Oxidizing agents: Like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products:: The major products formed during these reactions would include various halogenated derivatives of the pyrazine ring.
Applications De Recherche Scientifique
Chemistry::
Building Blocks: It serves as a building block for the synthesis of more complex molecules.
Functional Groups: Researchers explore its reactivity to introduce specific functional groups.
Pharmaceuticals: Investigated for potential drug development due to its structural features.
Biological Activity: Studies assess its effects on biological systems.
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Investigated for applications in materials and polymers.
Mécanisme D'action
The exact mechanism by which 3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on similar compounds, researchers often compare it to related pyrazine derivatives to highlight its unique properties.
Remember that further research and scientific literature would provide more detailed insights into each aspect of this compound.
Propriétés
Formule moléculaire |
C5H4Br2ClN3 |
|---|---|
Poids moléculaire |
301.36 g/mol |
Nom IUPAC |
3,5-dibromo-6-chloro-N-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H4Br2ClN3/c1-9-5-3(7)10-2(6)4(8)11-5/h1H3,(H,9,11) |
Clé InChI |
GTFHWIJFJZEMSM-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(N=C(C(=N1)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13077318.png)
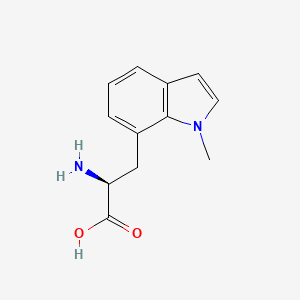
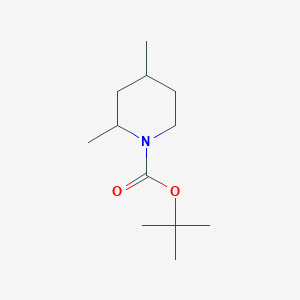
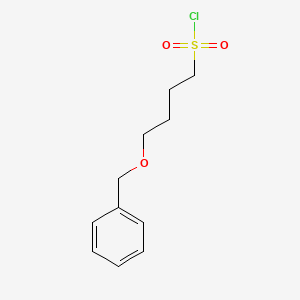
![2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone](/img/structure/B13077366.png)

![3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)


